5-Iodo-3-(p-tolyl)benzo[c]isoxazole
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Overview
Description
5-Iodo-3-(p-tolyl)benzo[c]isoxazole is a chemical compound with the molecular formula C14H10INO. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an iodine atom and a p-tolyl group attached to the benzo[c]isoxazole core, making it a unique and valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole typically involves the cycloaddition reaction of nitrile oxides with suitable olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The process can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene and BenchChem offer this compound in various quantities, ensuring high purity and quality for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-(p-tolyl)benzo[c]isoxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Iodo-3-(p-tolyl)benzo[c]isoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-3-(p-tolyl)isoxazole
- 5-Iodo-3-(p-tolyl)benzoxazole
- 5-Iodo-3-(p-tolyl)benzothiazole
Uniqueness
5-Iodo-3-(p-tolyl)benzo[c]isoxazole is unique due to its specific substitution pattern and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
5-iodo-3-(4-methylphenyl)-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOFOCVIUDUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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